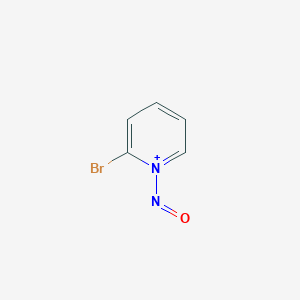
2-Bromo-1-nitrosopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-nitrosopyridin-1-ium typically involves the bromination of pyridine derivatives. One common method includes the reaction of pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in achieving high yields and purity of the compound .
化学反応の分析
Types of Reactions
2-Bromo-1-nitrosopyridin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The nitroso group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, pyridine derivatives, and more complex aromatic compounds .
科学的研究の応用
2-Bromo-1-nitrosopyridin-1-ium has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-1-nitrosopyridin-1-ium involves its interaction with various molecular targets. The bromine and nitroso groups play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
2-Bromopyridine: Lacks the nitroso group, making it less reactive in certain types of chemical reactions.
1-Nitrosopyridin-1-ium:
3-Bromo-1-nitrosopyridin-1-ium: A positional isomer with different reactivity and properties .
Uniqueness
2-Bromo-1-nitrosopyridin-1-ium is unique due to the presence of both bromine and nitroso groups on the pyridinium ring. This combination enhances its reactivity and broadens its range of applications in various fields, making it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
927826-91-3 |
|---|---|
分子式 |
C5H4BrN2O+ |
分子量 |
188.00 g/mol |
IUPAC名 |
2-bromo-1-nitrosopyridin-1-ium |
InChI |
InChI=1S/C5H4BrN2O/c6-5-3-1-2-4-8(5)7-9/h1-4H/q+1 |
InChIキー |
IJBVLLFJFVVAPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C(=C1)Br)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)

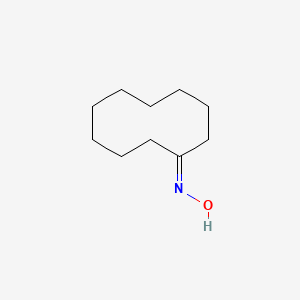
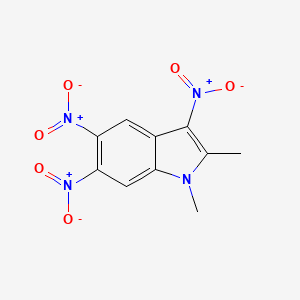
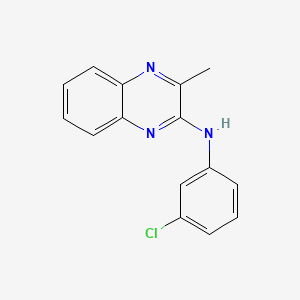
![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)
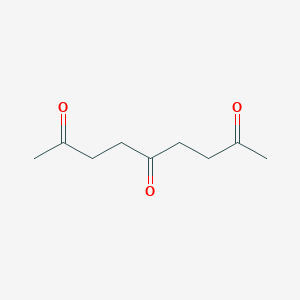
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
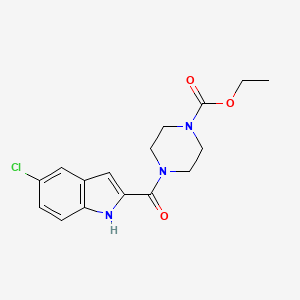
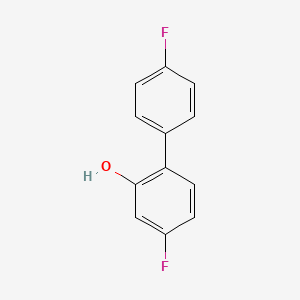
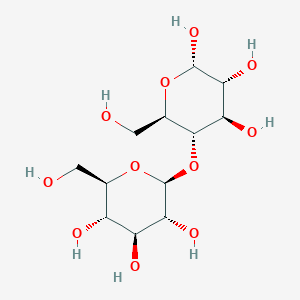
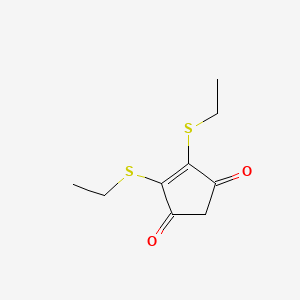
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
